molecular formula C8H9ClO B1581629 1-(4-Chlorophenyl)ethanol CAS No. 3391-10-4

1-(4-Chlorophenyl)ethanol

Cat. No. B1581629
CAS RN: 3391-10-4
M. Wt: 156.61 g/mol
InChI Key: MVOSNPUNXINWAD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethanol, also known as 4-Chlorophenyl methyl carbinol or 1-(4’-Chlorophenyl)-1-hydroxyethane, is a chemical compound with the molecular formula C8H9ClO . It is used in laboratory chemicals .


Synthesis Analysis

1-(4-Chlorophenyl)ethanol has been used in the study of transfer dehydrogenation of various alcohols over heterogeneous palladium catalysts using olefins as hydrogen acceptors .


Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)ethanol is characterized by a chlorine atom (Cl) attached to a phenyl group (C6H4), which is further attached to a carbon atom © that is bonded to a hydroxyl group (OH) and a methyl group (CH3) .


Chemical Reactions Analysis

1-(4-Chlorophenyl)ethanol has been used in the study of transfer dehydrogenation of various alcohols over heterogeneous palladium catalysts using olefins as hydrogen acceptors .


Physical And Chemical Properties Analysis

1-(4-Chlorophenyl)ethanol is a liquid at room temperature. It has a refractive index of 1.541, a boiling point of 119 °C at 10 mmHg, and a density of 1.171 g/mL at 25 °C .

Relevant Papers 1-(4-Chlorophenyl)ethanol has been used in the study of transfer dehydrogenation of various alcohols over heterogeneous palladium catalysts . Further details about these studies are not provided in the search results.

Scientific Research Applications

Organic Synthesis: Catalyst in Transfer Dehydrogenation

CPE is utilized as a catalyst in the transfer dehydrogenation of alcohols . This process involves the removal of hydrogen from an alcohol molecule, typically using a palladium catalyst and olefins as hydrogen acceptors. CPE’s role in this reaction is crucial as it facilitates the transfer of hydrogen, allowing for the synthesis of aldehydes and ketones, which are valuable intermediates in the production of various chemicals.

Industrial Catalysis: Stability and Reusability

In industrial applications, CPE serves as a catalyst that outperforms common alternatives like acetone cyanohydrin . Its stability under high temperatures and ability to be reused multiple times without losing catalytic activity make it an efficient and cost-effective choice for large-scale reactions.

Analytical Chemistry: Chiral Chromatography

CPE exhibits chiral properties, making it suitable for use in chiral chromatography . This application is particularly important in the pharmaceutical industry, where the separation of enantiomers is necessary to ensure the safety and efficacy of drugs.

Pharmaceutical Research: Drug Synthesis

The chiral nature of CPE also allows for its use in the synthesis of drugs with desired enantiomeric purity . This is vital for the development of medications that are more effective and have fewer side effects, as often only one enantiomer is therapeutically active.

properties

IUPAC Name

1-(4-chlorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOSNPUNXINWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871854
Record name Benzenemethanol, 4-chloro-.alpha.-methyl-
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(4-Chlorophenyl)ethanol

CAS RN

3391-10-4
Record name 1-(4-Chlorophenyl)ethanol
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Record name Benzenemethanol, 4-chloro-alpha-methyl-
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Record name 1-(4-Chlorophenyl)ethanol
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Record name Benzenemethanol, 4-chloro-.alpha.-methyl-
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Record name Benzenemethanol, 4-chloro-.alpha.-methyl-
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Record name 4-chloro-α-methylbenzyl alcohol
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Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized buckwheat protein for the substrate (±)-1-(4-chlorophenyl)ethanol (200 mg) requires 13 days by going through bioconversion to 4-chloroacetophenone accompanying sterically selective oxidation of (S)-1-(4-chlorophenyl)ethanol to obtain 116 mg of (R)-1-(4-chlorophenyl)ethanol at a yield of 58%. Optical purity was obtained at 91% e.e.
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200 mg
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-chlorophenyl)ethanol (200 mg) requires 8 days by going through bioconversion to 4-chloroacetophenone accompanying sterically selective oxidation of (R)-1-(4-chlorophenyl)ethanol to obtain 84 mg of (S)-1-(4-chlorophenyl)ethanol at a yield of 42%. Optical purity was obtained at 87% e.e.
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200 mg
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Synthesis routes and methods III

Procedure details

4-Chloroacetophenone (15.5 g, 100 mmoles) was dissolved in 100 ml of methanol, and a solution of 5.67 g (150 mmoles) of sodium borohydride in 250 ml of methanol was slowly added to the solution. The resulting solution was stirred overnight at room temperature. To the reaction mixture was added 1 N hydrochloric acid, and the organic layer was extracted with diethyl ether. The organic layer was collected and dried over anhydrous sodium sulfate, followed by concentration to obtain 1-(4-chlorophenyl)ethanol [1H-NMR (300 MHz, CDCl3) 1.48 (d, J=6.3 Hz, 3H), 4.88 (q, J=6.6 Hz, 1H), 7.31 (s, 4H)] in a nearly pure form.
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15.5 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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